4-Ethylmethylaminoazobenzene

Carcinogenesis Structure-Activity Relationship Hepatocarcinogen

4-Ethylmethylaminoazobenzene (N-ethyl-N-methyl-4-phenyldiazenylaniline, CAS 2058-66-4) is a tertiary aminoazo dye within the 4-aminoazobenzene structural class. It exists as a reddish-yellow crystalline solid with a molecular formula of C₁₅H₁₇N₃ and molecular weight of 239.32 g/mol, exhibiting a boiling point of 384.1°C at 760 mmHg and a flash point of 186.1°C.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 2058-66-4
Cat. No. B1614684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylmethylaminoazobenzene
CAS2058-66-4
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESCCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2
InChIInChI=1S/C15H17N3/c1-3-18(2)15-11-9-14(10-12-15)17-16-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
InChIKeyCQRMBHOJIAXBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylmethylaminoazobenzene (CAS 2058-66-4): Chemical Identity and Structural Context for Research Procurement


4-Ethylmethylaminoazobenzene (N-ethyl-N-methyl-4-phenyldiazenylaniline, CAS 2058-66-4) is a tertiary aminoazo dye within the 4-aminoazobenzene structural class [1]. It exists as a reddish-yellow crystalline solid with a molecular formula of C₁₅H₁₇N₃ and molecular weight of 239.32 g/mol, exhibiting a boiling point of 384.1°C at 760 mmHg and a flash point of 186.1°C . This compound has been historically utilized as a reference standard in carcinogenesis research, particularly in structure-activity relationship (SAR) studies investigating the role of N-alkyl substitution on hepatic tumor induction in rodent models [2].

Why Generic N-Alkyl Aminoazobenzenes Cannot Simply Substitute for 4-Ethylmethylaminoazobenzene in Carcinogenesis Research


Within the 4-aminoazobenzene class, carcinogenic potency is exquisitely sensitive to the nature of the N-alkyl substituent. Compounds such as 4-dimethylaminoazobenzene (DAB), 4-diethylaminoazobenzene, and 4-monoethylaminoazobenzene display profoundly divergent tumorigenic activities despite sharing the same azo chromophore and ring system [1]. The mixed ethyl/methyl substitution pattern of 4-ethylmethylaminoazobenzene occupies a unique position in the activity gradient: it retains full carcinogenic activity equivalent to the prototypical hepatocarcinogen DAB, whereas the symmetrically disubstituted diethyl analog and the monoethyl analog are completely inactive [1]. This structure-dependent activity profile means that substituting a seemingly similar N-alkyl aminoazobenzene for 4-ethylmethylaminoazobenzene—without precise structural matching—can lead to a complete loss of the biological endpoint under investigation, rendering experimental results uninterpretable in the context of historical SAR datasets and metabolic activation studies [1][2].

4-Ethylmethylaminoazobenzene: Head-to-Head Evidence for Differentiated Procurement Decisions


Carcinogenic Potency Retention: 4-Ethylmethyl vs. 4-Dimethyl vs. 4-Diethyl vs. 4-Monoethyl Derivatives

In a systematic rat carcinogenicity study, 4-ethylmethylaminoazobenzene exhibited carcinogenic activity equivalent to that of 4-dimethylaminoazobenzene (DAB, the reference hepatocarcinogen). In striking contrast, the diethyl, monoethyl, benzylmethyl, beta-hydroxyethylmethyl, and formyl derivatives of 4-aminoazobenzene were all completely inactive under identical experimental conditions [1]. This pattern demonstrates that a mixed N-methyl-N-ethyl substitution configuration uniquely preserves the carcinogenic pharmacophore, distinguishing it from all other non-dimethyl N-alkyl variants tested.

Carcinogenesis Structure-Activity Relationship Hepatocarcinogen

Tumor Incidence: 4′-Ethyl vs. 4′-Methyl Substitution on N-Methyl-p-aminoazobenzene

In a 250-day rat feeding study using equimolar dietary incorporation, N-methyl-4′-ethyl-p-aminoazobenzene (structurally equivalent to 4-ethylmethylaminoazobenzene) produced liver tumors in 100% of treated animals (15/15). The closely related N-methyl-4′-methyl-p-aminoazobenzene, differing only by the replacement of the 4′-ethyl group with a 4′-methyl group, induced tumors in only 20% of animals under identical protocol conditions [1]. This five-fold difference in tumor incidence represents a robust, quantifiable differentiation point for exact compound selection.

Quantitative Tumorigenesis Substituent Effect Procurement Specification

In Vivo N-Dealkylation: Metabolic Fate of the Ethyl Group Distinguishes 4-Ethylmethyl from Dimethyl and Diethyl Analogs

In vivo metabolic studies demonstrated that deethylation of 4-ethylmethylaminoazobenzene occurs in rat liver to a comparable extent as demethylation of 4-dimethylaminoazobenzene, confirming efficient metabolic processing of the N-ethyl substituent. In contrast, 4-benzylmethylaminoazobenzene and 4-beta-hydroxyethylmethylaminoazobenzene underwent only minimal dealkylation under identical conditions [1]. This indicates that the N-ethyl group, when paired with an N-methyl group, is a competent substrate for hepatic dealkylation enzymes, a property critical for the compound's metabolic activation pathway to proximate carcinogens, and a property not shared by bulkier or functionalized N-alkyl substituents.

Metabolic Activation Prodrug Bioactivation N-Deethylation

Physicochemical Differentiation: Boiling Point and Density as Identity and Purity Indicators

4-Ethylmethylaminoazobenzene exhibits a boiling point of 384.1°C at 760 mmHg and a density of 1.01 g/cm³, which differentiates it from the closely related 4-dimethylaminoazobenzene (DAB, mp 114-117°C, bp ~360°C) and 4-diethylaminoazobenzene (mp 168°C) [1]. These distinct physicochemical parameters serve as practical identity and purity verification benchmarks upon receipt from suppliers. The flash point of 186.1°C further defines safe handling conditions relative to lower-flash-point aromatic amine solvents that may be used interchangeably in synthetic protocols .

Quality Control Identity Verification Procurement Specification

Procurement-Driven Application Scenarios for 4-Ethylmethylaminoazobenzene Based on Verifiable Evidence


Positive Control in Rodent Hepatocarcinogenicity Bioassays

When a study protocol demands a positive control with a documented 100% liver tumor incidence under standardized dietary conditions, 4-ethylmethylaminoazobenzene is the preferred choice. Its 100% tumor incidence in rats (15/15) [1] provides unambiguous assay validation that the 4′-methyl analog (20% incidence) cannot deliver, ensuring that a negative result in the test arm genuinely reflects lack of carcinogenic potential.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Substitution in Aminoazo Carcinogens

For investigations mapping how incremental changes in N-alkyl substitution affect carcinogenic potency, 4-ethylmethylaminoazobenzene serves as the critical bridging compound between the fully active dimethyl derivative (DAB) and the inactive diethyl and monoethyl derivatives. Its unique status as the only ethyl-containing derivative to retain full DAB-equivalent activity [2] makes it indispensable for dissecting the steric and electronic requirements of the carcinogenic pharmacophore.

Metabolic Pathway Elucidation: N-Deethylation vs. N-Demethylation in Vivo

In studies designed to compare and contrast the enzymatic dealkylation pathways of aminoazo procarcinogens, 4-ethylmethylaminoazobenzene uniquely provides a single molecular probe that simultaneously undergoes N-demethylation and N-deethylation in vivo, at rates comparable to the respective homodimethyl and homodiethyl substrates [2]. This enables within-compound competition studies that would require multiple separate compounds otherwise.

Analytical Reference Standard for Aminoazo Dye Identification in Complex Matrices

The combination of a well-defined boiling point (384.1°C), density (1.01 g/cm³), and flash point (186.1°C), together with its unique mixed N-ethyl-N-methyl substitution, make 4-ethylmethylaminoazobenzene a valuable reference standard for GC-MS or HPLC-MS method development targeting azo dye residues in environmental or food matrices, where unambiguous chromatographic retention time and mass spectral differentiation from co-eluting dimethyl or diethyl analogs is required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethylmethylaminoazobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.